4-Bromo-3-(2-chlorophenyl)pyrazolidine
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Overview
Description
4-Bromo-3-(2-chlorophenyl)pyrazolidine is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by the presence of a bromine atom at the 4th position and a chlorophenyl group at the 3rd position of the pyrazolidine ring. Pyrazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-chlorophenyl)pyrazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzyl bromide with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired pyrazolidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-chlorophenyl)pyrazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(2-chlorophenyl)pyrazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)pyrazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(4-chlorophenyl)pyrazolidine
- 4-Bromo-3-(2,4-dichlorophenyl)pyrazolidine
- 4-Bromo-3-(2-methylphenyl)pyrazolidine
Uniqueness
4-Bromo-3-(2-chlorophenyl)pyrazolidine is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10BrClN2 |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
4-bromo-3-(2-chlorophenyl)pyrazolidine |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-4,7,9,12-13H,5H2 |
InChI Key |
ANFPLPFKNVWNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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